molecular formula C18H17Cl2FN2O3S B2865405 N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide CAS No. 451499-10-8

N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2865405
CAS No.: 451499-10-8
M. Wt: 431.3
InChI Key: MELDBTCRKBVBTH-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenyl, fluoro, piperidinyl, and sulfonylbenzamide groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,5-dichlorobenzoic acid with thionyl chloride to form 3,5-dichlorobenzoyl chloride. This intermediate is then reacted with 4-fluoroaniline to produce 3,5-dichloro-N-(4-fluorophenyl)benzamide. The final step involves the reaction of this intermediate with piperidine and sulfonyl chloride under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the function of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide is unique due to the presence of the piperidinyl and sulfonylbenzamide groups, which contribute to its specific chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2FN2O3S/c19-13-9-14(20)11-15(10-13)22-18(24)12-4-5-16(21)17(8-12)27(25,26)23-6-2-1-3-7-23/h4-5,8-11H,1-3,6-7H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELDBTCRKBVBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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